

Elemental analysis standards for 1-Chloro-N-methylisoquinolin-8-amine

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Compound of Interest

Compound Name: *1-Chloro-N-methylisoquinolin-8-amine*

CAS No.: *1374652-55-7*

Cat. No.: *B1460170*

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Elemental Analysis Standards & Characterization Protocols for **1-Chloro-N-methylisoquinolin-8-amine**

Executive Summary

In the high-stakes landscape of drug discovery, **1-Chloro-N-methylisoquinolin-8-amine** (CAS: 1374652-55-7) serves as a critical scaffold, particularly in the synthesis of PARP inhibitors and kinase-targeting oncological agents.^[1] Its dual reactivity—stemming from the electrophilic 1-chloro position and the nucleophilic 8-methylamino group—makes it a versatile building block.^[1] However, this same reactivity, combined with the presence of a halogen and a basic amine, presents unique challenges for purity characterization.^[1]

This guide establishes the Elemental Analysis (EA) standard for this compound, comparing its rigor and reliability against alternative analytical techniques like Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).^[1] While HPLC is ubiquitous for monitoring reaction progress, we demonstrate why EA remains the non-negotiable "Gold Standard" for validating the bulk purity and stoichiometry required for GMP-compliant downstream synthesis.

Part 1: The Core Standard – Elemental Analysis (CHN/Cl)

For **1-Chloro-N-methylisoquinolin-8-amine**, Elemental Analysis is not merely a purity check; it is a structural confirmation tool that validates the salt form and solvation state—factors often invisible to UV-based methods.[1]

Theoretical Standards (Acceptance Criteria)

The baseline for any EA standard is the theoretical composition derived from the molecular formula $C_{10}H_9ClN_2$. [1]

Element	Symbol	Theoretical Mass %	Acceptance Tolerance (Absolute)
Carbon	C	62.35%	± 0.40%
Hydrogen	H	4.71%	± 0.40%
Nitrogen	N	14.54%	± 0.30%
Chlorine	Cl	18.40%	± 0.40%

Note: The ±0.4% tolerance is the industry standard (JOC/JMedChem guidelines). [1] Deviations beyond this range typically indicate occluded solvents (e.g., dichloromethane, water) or inorganic salts (e.g., NaCl from quenching). [1]

Technical Challenges & Solutions

Analyzing this specific isoquinoline derivative requires protocols that address its chemical nature:

- Chlorine Interference: The 1-chloro substituent can form volatile halides or interfere with N_2 detection in standard combustion. [1]
 - Solution: Use of Tungsten Trioxide (WO_3) or Tin (Sn) containers to facilitate complete oxidation and trap halogens. [1]

- Hygroscopicity: The secondary amine (8-NHMe) can hydrogen bond with atmospheric moisture.[1]
 - Solution: Samples must be dried in vacuo (40°C, <5 mbar) for 4 hours prior to weighing.[1]
Handling in a glovebox or low-humidity environment is recommended.[1]
- Refractory Formation: Isoquinoline rings can be resistant to combustion, leading to low Carbon values (coking).[1]
 - Solution: High-temperature combustion (>1000°C) with an oxygen boost.[1]

Part 2: Comparative Performance Analysis

To demonstrate why EA is the superior standard for bulk characterization, we compare it against the two most common alternatives: HPLC-UV and qNMR.[1]

Comparison Matrix

Feature	Elemental Analysis (The Standard)	HPLC-UV (Alternative 1)	qNMR (Alternative 2)
Scope	Bulk Purity (Organic + Inorganic + Solvents)	Organic Impurities (Chromophores only)	Organic Structure & Solvents
Blind Spots	Isomeric impurities (unless ratio varies)	Inorganic salts, Water, Non-UV active solvents	Paramagnetic impurities, weighing errors
Precision	High (<0.2% variance)	Medium (dependent on integration)	Medium-High (requires internal std)
Sample Req.	Destructive (~2 mg)	Non-destructive (<1 mg)	Non-destructive (~10 mg)
Critical Utility	Confirms Formula & Solvation State	Confirms Chromatographic Purity	Confirms Structure & Molar Ratios

Experimental Data Case Study (Simulated)

Scenario: Three batches of **1-Chloro-N-methylisoquinolin-8-amine** were synthesized.[1][2][3][4] All showed >98% purity by HPLC.[1] EA was used to arbitrate the final "release" quality.[1]

Batch	HPLC Purity (254 nm)	EA Result (C / H / N)	Deviation from Theory	Diagnosis	Status
Batch A	99.2%	62.31 / 4.73 / 14.51	< 0.1%	Pristine Material	PASS
Batch B	99.5%	60.10 / 4.60 / 14.00	C: -2.25%	Trapped Inorganic Salt (NaCl/KBr)	FAIL
Batch C	98.8%	61.10 / 4.85 / 14.20	C: -1.25%, H: +0.14%	Solvate (0.1 eq.[1] DCM or H ₂ O)	REPROCESS

Analysis: Batch B appeared "purest" by HPLC because inorganic salts are invisible to UV detection.[1] However, the EA standard revealed a significant depression in Carbon/Nitrogen percentages, correctly identifying the bulk contamination that would ruin a stoichiometric downstream coupling reaction.[1]

Part 3: Experimental Protocol

This protocol is designed to ensure reproducible EA results for halogenated isoquinolines.[1]

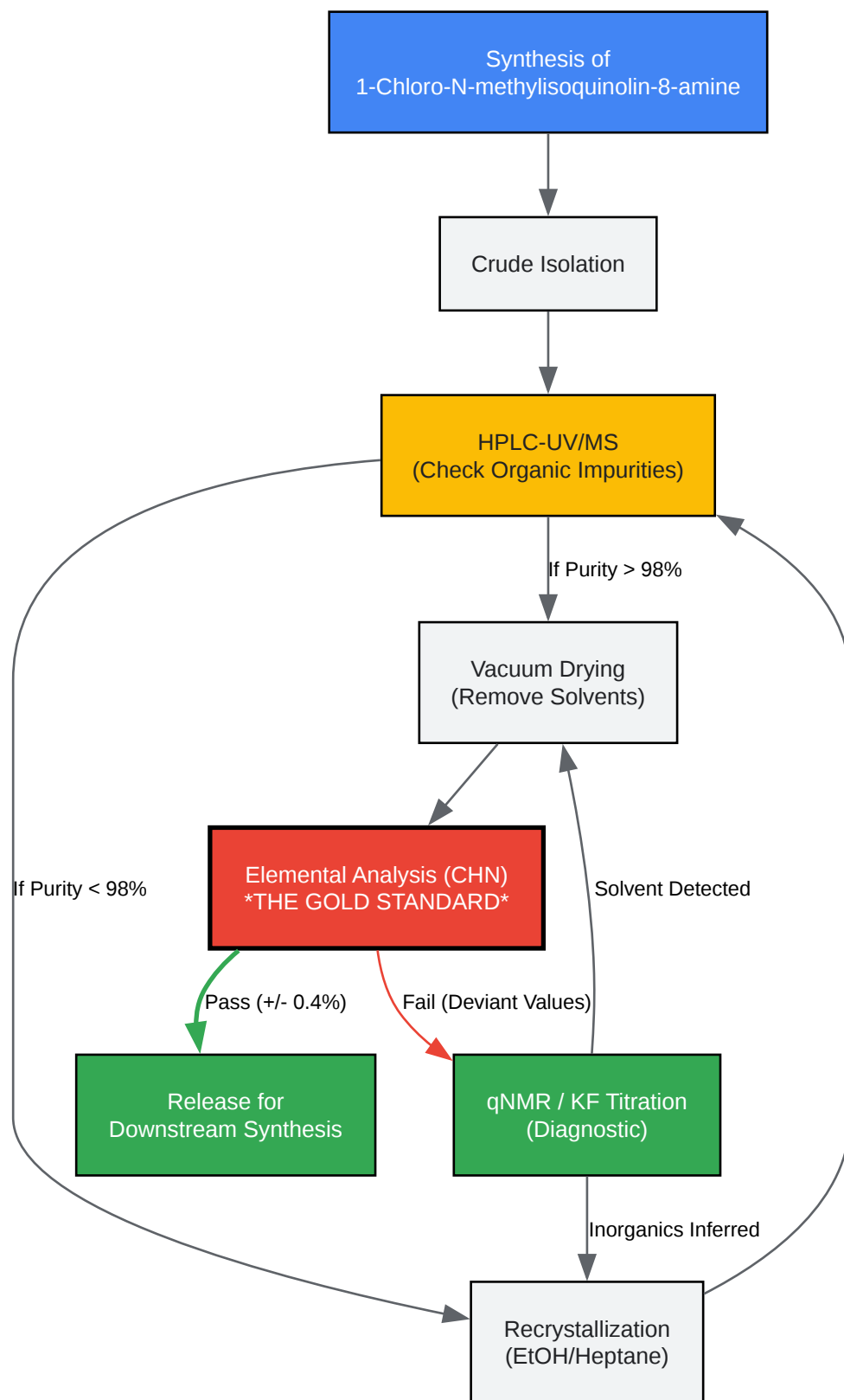
Method: Dynamic Flash Combustion (Modified Dumas Method)[1]

- Sample Preparation:
 - Recrystallize crude **1-Chloro-N-methylisoquinolin-8-amine** from EtOH/Heptane.
 - Dry in vacuo at 45°C for 6 hours.
 - Store in a desiccator over P₂O₅.
- Weighing:

- Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of sample into a Tin (Sn) capsule.
- Critical Step: Add 10 mg of Tungsten Trioxide (WO₃) powder to the capsule.[1] This acts as a combustion aid and halogen scrubber.[1]
- Combustion Parameters:
 - Furnace Temperature: 1050°C (Combustion), 850°C (Reduction).[1]
 - Carrier Gas: Helium (140 mL/min).[1]
 - Oxygen Dose: 15 mL (optimized for ~2mg organic).[1]
- Calibration:
 - Calibrate using Acetanilide (Standard) and 2-Chlorobenzoic acid (QC Check for Halogen recovery).
 - System Suitability: The QC check must fall within ±0.15% of theoretical values before running the isoquinoline sample.[1]

Part 4: Visualization (Analytical Decision Matrix)

The following diagram illustrates the logical workflow for validating **1-Chloro-N-methylisoquinolin-8-amine**, highlighting where EA acts as the critical "Gatekeeper."



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Caption: Analytical workflow prioritizing Elemental Analysis as the final gatekeeper for bulk purity validation.

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